Cannabidivarin

Overview

Description

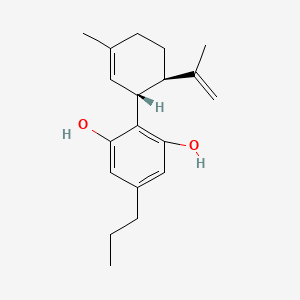

Cannabidivarin is a non-intoxicating psychoactive cannabinoid found in Cannabis. It is a homolog of cannabidiol, with the side-chain shortened by two methylene bridges. This compound is usually a minor constituent of the cannabinoid profile, but enhanced levels have been reported in feral populations of Cannabis indica from northwest India and in hashish from Nepal . It has demonstrated anticonvulsant properties in rodent models .

Mechanism of Action

Target of Action

Cannabidivarin (CBDV), a non-psychoactive cannabinoid found in Medical Cannabis, primarily targets the transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor . This receptor is part of a large family of ion channels involved in the onset and progression of several types of epilepsy . CBDV also targets the TLR4 co-receptor myeloid differentiation protein 2 (MD2), which regulates the activation of immune cells .

Mode of Action

CBDV interacts with its targets in a unique way. It has been shown to dose-dependently activate and then desensitize TRPV1, as well as TRPV2 and TRPA1 channels . This desensitization of ion channels is a potential mechanism by which CBDV reduces neuronal hyperexcitability that contributes to epileptic activity and seizures . In the case of MD2, CBDV directly binds to it, decreasing its stability .

Biochemical Pathways

CBDV affects several biochemical pathways. Its anti-epileptic activity is thought to be modulated by its effects on TRPV1 . CBDV also restrains LPS-induced activation of TLR4 signaling axes of NF-κB and MAPKs, therefore blocking LPS-induced pro-inflammatory factors NO, IL-1β, IL-6, and TNF-α .

Pharmacokinetics

CBDV has low water solubility and poor oral bioavailability (around 6% in humans), making oral administration an unfavorable method of delivery . It has relatively rapid absorption with peak concentrations seen around 2 hours after oral administration in animal pharmacokinetic studies .

Result of Action

The molecular and cellular effects of CBDV’s action are diverse. It has demonstrated anticonvulsant activity in animal and human models . CBDV also alleviates neuroinflammation by targeting MD2 and improves morphine-mediated analgesia . It has been shown to restrain LPS-induced activation of TLR4 signaling axes of NF-κB and MAPKs, therefore blocking LPS-induced pro-inflammatory factors NO, IL-1β, IL-6, and TNF-α .

Biochemical Analysis

Biochemical Properties

Cannabidivarin interacts with various enzymes and proteins. This receptor is part of a large family of ion channels that are involved in the onset and progression of several types of epilepsy .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to dose-dependently activate and then desensitize TRPV1 as well as TRPV2 and TRPA1 channels . Desensitization of these ion channels is a potential mechanism by which this compound causes a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the activity of diacylglycerol (DAG) lipase-α, the primary enzyme responsible for the synthesis of the endocannabinoid, 2-arachidonoylglycerol (2-AG) . This interaction has not been shown to affect this compound’s anticonvulsant activity .

Dosage Effects in Animal Models

In animal models, this compound has significant anticonvulsant effects on the maximal electroshock (mES), audiogenic, and pentylenetetrazole (PTZ)-induced seizures . This compound (200 mg·kg-1) alone had no effect against pilocarpine-induced seizures, but significantly attenuated these seizures when administered with valproate or phenobarbital at this dose .

Metabolic Pathways

It is known that the biosynthesis of cannabinoids like this compound requires a thorough understanding to engineer strains with specific cannabinoid profiles .

Transport and Distribution

Like Δ9-THC, this compound has low water solubility and poor oral bioavailability (~6% in humans), making oral administration an unfavorable method of delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabidivarin can be synthesized through various methods. One common approach involves the use of cannabidiol as a starting material, which undergoes a series of chemical reactions to produce this compound. The synthetic route typically includes steps such as hydroxylation and cyclization under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction of cannabinoids from Cannabis plants followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Cannabidivarin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed:

Scientific Research Applications

Cannabidivarin has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of cannabinoids.

Biology: this compound is studied for its effects on cellular processes and signaling pathways.

Medicine: It has shown promise in the treatment of epilepsy, autism spectrum disorders, and other neurological conditions.

Comparison with Similar Compounds

- Cannabidiol

- Tetrahydrocannabivarin

- Cannabigerol

- Cannabichromene

Cannabidivarin’s unique chemical structure and diverse range of applications make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name |

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h9-11,15-16,20-21H,2,5-8H2,1,3-4H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOZWEGFPHTFEI-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019159 | |

| Record name | Cannabidivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The anti-epileptic activity of CBD and CBDV is thought to be modulated by their effects on transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor, which is part of a large family of ion channels that are involved in the onset and progression of several types of epilepsy. CBD and CBDV have been shown to dose-dependently activate and then desensitize TRPV1 as well as TRPV2 and TRPA1 channels. Desensitization of these ion channels is a potential mechanism by which these molecules cause a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures. CBDV has also been shown to inhibit the activity of diacylglycerol (DAG) lipase-α, the primary synthetic enzyme of the endocannabinoid, 2-arachidonoylglycerol (2-AG). The clinical implications of this are unclear however, as this interaction has not been shown to affect CBDV's anticonvulsant activity. | |

| Record name | Cannabidivarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

24274-48-4 | |

| Record name | Cannabidivarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24274-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabidivarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024274484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidivarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cannabidivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-propyl-, (1R-trans)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABIDIVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I198VBV98I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cannabidivarin (CBDV) exert its anticonvulsant effects?

A1: While the precise mechanisms are still under investigation, research suggests CBDV may exert anticonvulsant effects through multiple pathways. These include direct interaction with the endocannabinoid system [], modulation of inhibitory receptors such as gamma-aminobutyric acid type A (GABAA) and glycine receptors [], and interaction with transient receptor potential (TRP) channels like TRPV1 []. [, , , , , ]

Q2: Is CBDV's anticonvulsant activity mediated through Cannabinoid Receptor Type 1 (CB1) receptors?

A2: Studies have shown that CBDV's anticonvulsant effects are likely independent of CB1 receptor activation. Research indicates that CBDV-rich cannabis extracts, while exhibiting anticonvulsant properties, do not display significant binding affinity for CB1 receptors. []

Q3: What is the role of transient receptor potential vanilloid 1 (TRPV1) in CBDV’s anticonvulsant effects?

A3: CBDV can activate and rapidly desensitize TRPV1 channels in vitro. Although TRPV1 is implicated in some forms of epilepsy, research suggests CBDV's antiepileptic effects might not be solely mediated through TRPV1 activation. []

Q4: What evidence suggests CBDV could be beneficial for treating Fragile X syndrome?

A4: Preclinical studies using the Fmr1-knockout mouse model of Fragile X syndrome (FXS) demonstrate that early administration of CBDV can prevent cognitive, social, and acoustic alterations typically observed in adult mice. CBDV also modified the expression of several inflammatory brain markers. []

Q5: How does CBDV interact with the subventricular zone (SVZ) in the context of postnatal neurogenesis?

A5: CBDV has been shown to promote cell survival, proliferation, and neuronal differentiation in SVZ-derived neural stem/progenitor cells. This effect is thought to be mediated through a TRPV1-dependent mechanism, influencing intracellular calcium levels that regulate cell fate. []

Q6: What is known about the oral bioavailability of CBDV?

A6: Research suggests that the oral bioavailability of CBDV is poor, mirroring that of cannabidiol (CBD). This is supported by findings showing low plasma levels and high intestinal content concentrations shortly after oral administration. []

Q7: What are the major routes of CBDV excretion?

A7: Following administration, CBDV appears to be primarily excreted as conjugates of glutathione and glucuronic acid. []

Q8: Are there differences in the metabolic profiles of CBDV and CBD?

A8: Yes, while both undergo extensive metabolism, distinct pathways have been identified for CBDV. These include single dehydrogenation, combined decarbonylation and monohydroxylation, and glutathione conjugations of CBDV and its phase I metabolites. []

Q9: What is the role of CBDV in modulating inflammatory responses?

A9: CBDV has demonstrated anti-inflammatory properties by targeting TLR4 co-receptor MD2. This interaction inhibits the activation of downstream signaling pathways like NF-κB and MAPKs, ultimately suppressing the production of pro-inflammatory factors. []

Q10: Can CBDV improve the analgesic effects of morphine?

A10: Yes, CBDV has been shown to potentiate morphine-induced antinociception and attenuate the development of morphine tolerance. This is achieved by inhibiting chronic morphine-induced glial activation and reducing pro-inflammatory factor expression in the nucleus accumbens. []

Q11: What is the molecular formula and weight of CBDV?

A11: CBDV has a molecular formula of C19H26O2 and a molecular weight of 286.41 g/mol. []

Q12: What analytical methods are commonly employed for the detection and quantification of CBDV?

A12: Various analytical techniques are utilized for CBDV analysis. These include high-performance liquid chromatography (HPLC) coupled with ultraviolet/photodiode array (PDA) detection [], gas chromatography with flame ionization detection (GC-FID) [], and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, , , ]

Q13: How can quantitative nuclear magnetic resonance (qNMR) spectroscopy be used in the analysis of CBDV?

A13: Both 1D 1H qNMR and 2D 1H-1H COSY qNMR methods can be utilized for the rapid quantitation of CBDV alongside other major phytocannabinoids in cannabis plant extracts and related products. These techniques offer advantages such as not requiring reference compounds and having a relatively short analysis time. []

Q14: What is known about the safety and tolerability of CBDV?

A14: CBDV has generally been shown to be well-tolerated in clinical trials. Adverse events, when reported, are typically mild to moderate in severity, with the most common being diarrhea, nausea, and somnolence. []

Q15: What are some potential future directions for CBDV research?

A15: Further investigations are warranted to fully elucidate CBDV's mechanisms of action, explore its therapeutic potential across various neurological disorders, and optimize its delivery and formulation for improved efficacy and patient outcomes. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.